2-(3-Methoxy-piperidin-1-yl)-ethylamine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a methoxy group and an ethylamine chain. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound is classified as an amine and belongs to the category of piperidine derivatives. Its molecular formula is CHNO, with a molecular weight of 158.24 g/mol. The presence of the piperidine ring, which is a six-membered nitrogen-containing heterocycle, along with the methoxy substitution at the 3-position, contributes to its distinctive chemical properties and potential pharmacological effects.
The synthesis of 2-(3-Methoxy-piperidin-1-yl)-ethylamine typically involves several key steps:
Industrial Production: In industrial settings, optimized reaction conditions are crucial for achieving high yields and purity levels. This includes careful control of temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
The compound can participate in various chemical reactions:
The mechanism of action for 2-(3-Methoxy-piperidin-1-yl)-ethylamine involves its interaction with specific molecular targets such as receptors or enzymes. The compound's binding to these targets modulates their activity, leading to various biochemical effects that may include anti-inflammatory and analgesic properties. The exact pathways and targets depend on its specific applications in medicinal contexts .
The physical properties of 2-(3-Methoxy-piperidin-1-yl)-ethylamine include:
Chemical properties include reactivity patterns typical for amines and ethers, including nucleophilicity due to the presence of nitrogen in the piperidine ring.
Relevant data indicates that compounds with similar structures exhibit various biological activities, suggesting that 2-(3-Methoxy-piperidin-1-yl)-ethylamine may also possess significant pharmacological potentials .
The primary applications of 2-(3-Methoxy-piperidin-1-yl)-ethylamine lie within medicinal chemistry and drug development:
Catalytic hydrogenation provides a high-yielding route to the piperidine core required for 2-(3-methoxy-piperidin-1-yl)-ethylamine. Pyridine derivatives serve as common precursors, undergoing saturation under heterogeneous metal catalysis. Rhodium on carbon (Rh/C) exhibits exceptional efficiency for this transformation under mild aqueous conditions (5 atm H₂, 80°C), selectively generating the piperidine scaffold without competitive N-deoxygenation [7]. Alternatively, ruthenium-catalyzed transfer hydrogenation utilizing ammonia borane (H₃N-BH₃) offers operational simplicity, avoiding pressurized hydrogen gas while maintaining high cis-selectivity—a crucial factor for subsequent stereocontrol at C3 [7]. Palladium-mediated reduction of pyridine N-oxides using ammonium formate represents another viable approach, circumventing strong acid conditions that could compromise acid-labile functionalities in advanced intermediates [7].
Table 1: Catalytic Hydrogenation Methods for Piperidine Synthesis
Catalyst System | Conditions | Key Advantages | Reference |
---|---|---|---|
10% Rh/C | H₂ (5 atm), H₂O, 80°C | Aqueous phase, high chemoselectivity | [7] |
RuCl₃·xH₂O / H₃N-BH₃ | MeOH, 60°C | No pressurized H₂, good cis-selectivity | [7] |
Pd/C / HCO₂NH₄ | MeOH, reflux | Mild, avoids strong acids | [7] |
These methods establish the piperidine foundation efficiently, setting the stage for regioselective C3 functionalization.
Installing the C3-methoxy group with stereocontrol is pivotal for accessing enantiomerically pure 2-(3-methoxy-piperidin-1-yl)-ethylamine. Chiral pool utilization leverages natural product-derived starting materials like L-proline or D-glucose, where existing chirality dictates stereochemistry during methoxylation. Enzymatic resolution of racemic 3-hydroxypiperidines (e.g., using lipases) followed by O-methylation provides an alternative route to enantiopure methoxy derivatives [6]. Asymmetric catalysis offers broader flexibility; Oppolzer’s chiral auxiliary-controlled epoxidation of 1,2-dihydropyridines generates stereodefined epoxides that undergo regioselective methanolysis to yield 3-methoxypiperidines with >98% de [5]. Sharpless asymmetric dihydroxylation of cyclic enol ethers followed by methylation and reductive ring closure constitutes another stereoselective pathway. Stereoelectronic effects profoundly influence methoxy group conformation and reactivity, as evidenced by IR studies showing distinct C-O stretching frequencies (near 1040 cm⁻¹ for aryl-O stretch) and NMR shielding differences (Δδ >7 ppm between C2 cis/trans to OCH₃) [2]. These effects necessitate precise stereochemical control to ensure desired molecular properties.
Table 2: Stereoselective Methods for 3-Methoxypiperidine Synthesis
Strategy | Key Reagent/Catalyst | Stereochemical Outcome | Reference |
---|---|---|---|
Enzymatic Resolution | Lipase, vinyl acetate | >99% ee (kinetic resolution) | [6] |
Auxiliary Control | (1R,2S)-Norephedrine | >98% de | [5] |
Sharpless Dihydroxylation | AD-mix-β, methoxyethanol | 90% ee | [6] |
Rh-Catalyzed Arylation | Chiral Pyox Ligand | 92% ee | [7] |
The ethylamine sidechain is typically introduced through nucleophilic displacement of halogen or sulfonate leaving groups on 3-methoxypiperidine derivatives. Halogenoalkane amination employs ethylenediamine or protected aminoethyl halides under SN₂ conditions. Ethanolic KCN facilitates cyanoethylation via nucleophilic substitution (CH₃CH₂Br + :CN⁻ → CH₃CH₂CN), followed by reduction to the primary amine—a strategy that elongates the carbon chain while introducing the nitrogen handle [9]. Alternatively, direct amination of 1-(2-chloroethyl)-3-methoxypiperidine with ammonia under pressure yields the unprotected ethylamine, though excess NH₃ is critical to suppress dialkylation to tertiary amines [9]. Solvent effects significantly modulate reactivity: polar aprotic solvents like DMF accelerate substitutions by enhancing nucleophilicity, while protic solvents like ethanol mitigate elimination byproducts. The C3-methoxy group exhibits moderate neighboring group participation, with its electron-donating capability facilitating nucleophilic attack at C1 of the piperidine ring during quaternization steps [2].
Table 3: Nucleophilic Substitution for Ethylamine Installation
Nucleophile | Conditions | Product | Yield Range |
---|---|---|---|
NaN₃ (followed by reduction) | DMF, 80°C | 2-(3-Methoxy-piperidin-1-yl)ethyl azide | 75-85% |
NH₃ (excess) | EtOH, sealed tube, 100°C | 2-(3-Methoxy-piperidin-1-yl)ethylamine | 60-70% |
KCN | EtOH/H₂O, reflux | 3-(3-Methoxy-piperidin-1-yl)propanenitrile | 80-90% |
Multicomponent reactions (MCRs) enable convergent assembly of 2-(3-methoxy-piperidin-1-yl)-ethylamine precursors from simple building blocks. Mannich-type condensations exemplify this efficiency: formaldehyde, 3-methoxypiperidine, and acetonitrile undergo a one-pot sequence involving iminium ion formation (from formaldehyde and piperidine) followed by nucleophilic addition of cyanide, yielding 3-(3-methoxypiperidin-1-yl)propanenitrile after hydrolysis [4]. Reduction then delivers the target ethylamine. Advanced MCRs exploit the nucleophilicity of piperidine nitrogen and electrophilicity of formaldehyde to generate iminium intermediates in situ, which are trapped by carbon nucleophiles like enolates or cyanoacetates. Scaffold diversification is achievable through variants like the Groebke-Blackburn-Bienaymé reaction, where aldehydes, aminopyridines, and isonitriles assemble imidazo[1,2-a]pyridines—though adapted for piperidine systems [10]. Recent innovations include formaldehyde-mediated couplings between indoles, amines, and thiosulfate to form thiadiazepines, demonstrating the adaptability of MCRs for generating complex N-heterocycles bearing methoxy and aminoethyl motifs [10].
Table 4: Multicomponent Reaction Components for Target Synthesis
Component A | Component B | Component C | Adduct |
---|---|---|---|
3-Methoxypiperidine | Formaldehyde | Acetonitrile | 3-(3-Methoxy-piperidin-1-yl)propanenitrile |
3-Hydroxypiperidine | Formaldehyde | Ethyl glycinate | Ethyl 2-(3-hydroxy-piperidin-1-yl)acetate |
Piperidone | Formaldehyde | Dimethyl malonate | 2-(3-Oxo-piperidin-1-yl)malonate |
Achieving enantiopure 2-(3-methoxy-piperidin-1-yl)-ethylamine mandates stereocontrol at C3 of the piperidine ring. Chiral auxiliaries like Oppolzer’s sultam direct stereoselective alkylations or hydroxylations at C3; subsequent O-methylation and auxiliary removal yield enantioenriched 3-methoxypiperidines [5]. Transition metal catalysis employing chiral ligands enables asymmetric hydrogenation of 3-methoxy-1,2-dihydropyridines. Rhodium complexes with DuPhos or BINAP ligands achieve >95% ee in reducing enamide precursors to cis-3-methoxypiperidines [7]. For late-stage intermediates, enzymatic desymmetrization of prochiral diketones using ketoreductases generates chiral alcohols with >99% ee, which are converted to methoxy groups via Mitsunobu inversion or methylation [6]. Chiral resolution remains practical for racemic targets; diastereomeric salt formation with L-tartaric acid or covalent derivatization using (R)-Mosher’s acid chloride followed by chromatographic separation effectively isolates enantiopure 3-methoxypiperidine intermediates before ethylamine chain attachment [6] [8].
Table 5: Asymmetric Synthesis Approaches for Chiral 3-Methoxypiperidines
Method | Key Agent | Enantiomeric Excess | Limitation |
---|---|---|---|
Rh-DuPhos Catalysis | [Rh(COD)DuPhos]BF₄, H₂ (50 atm) | 95-99% ee | High-pressure requirement |
Enzymatic Reduction | KRED-101, NADPH cofactor | >99% ee | Substrate specificity |
Diastereomeric Resolution | (1R)-(−)-10-Camphorsulfonic acid | 99% de | Low maximum yield (50%) |
Chiral HPLC | Pirkle Covalent (R,R)-Whelk-O1 | >99% ee | Scalability issues |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7